molecular formula C18H18N2O5 B2738440 4-(5-(furan-2-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 391890-57-6

4-(5-(furan-2-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Cat. No.: B2738440
CAS No.: 391890-57-6
M. Wt: 342.351
InChI Key: NARIVMLVRMYFLW-UHFFFAOYSA-N
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Description

4-(5-(Furan-2-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a high-purity chemical reagent designed for research applications. This compound belongs to the class of 4,5-dihydro-1H-pyrazole (pyrazoline) derivatives, which are recognized as privileged structures in medicinal chemistry due to their diverse biological profiles . Pyrazoline-based compounds are frequently investigated for their antimicrobial potential against various microorganisms . Furthermore, structurally similar pyrazoline derivatives have shown promise in anticancer research, with some compounds capable of disrupting key protein-protein interactions or demonstrating antiproliferative activity . The molecular structure of this compound integrates a furan ring and a methoxyphenyl group, heterocyclic motifs commonly associated with significant biological activity . Its distinct structure makes it a valuable intermediate or target molecule for researchers in drug discovery and development, particularly for synthesizing new heterocyclic compounds and exploring structure-activity relationships (SAR) . The product is strictly for non-human research purposes. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-[3-(furan-2-yl)-5-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-24-15-6-3-2-5-12(15)13-11-14(16-7-4-10-25-16)20(19-13)17(21)8-9-18(22)23/h2-7,10,14H,8-9,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARIVMLVRMYFLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(C2)C3=CC=CO3)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(5-(furan-2-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H16N2O4\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}_4

This structure features a pyrazole ring, a furan moiety, and a methoxyphenyl group, which contribute to its biological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds structurally similar to This compound have shown efficacy against various cancer cell lines. In vitro assays have revealed that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-712.5Apoptosis induction
Compound BA54915.0Cell cycle arrest
Compound CDU14510.0Inhibition of metastasis

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. Studies indicate that it may inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting a potential role in treating inflammatory diseases.

Case Study:
In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in murine models, treatment with the compound resulted in a significant reduction in inflammatory markers compared to the control group. This suggests that the compound may modulate inflammatory pathways effectively.

Antimicrobial Activity

Emerging data suggest that pyrazole derivatives possess antimicrobial properties. The activity against various bacterial strains has been assessed using minimum inhibitory concentration (MIC) methods. Compounds similar to This compound showed promising results against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)Compound Tested
Staphylococcus aureus32Compound D
Escherichia coli64Compound E

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Pathways: The compound may inhibit key enzymes involved in cell proliferation and inflammatory responses.
  • Interaction with Receptors: It could modulate receptor activity associated with cancer progression and inflammation.
  • Induction of Apoptosis: Evidence suggests that it promotes programmed cell death in malignant cells through mitochondrial pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s bioactivity and physicochemical properties can be inferred by comparing it to derivatives with varying substituents (Table 1).

Table 1: Key Structural Analogues and Their Properties

Compound ID Substituents (Position 3 and 5) Yield (%) Purity (%) Molecular Weight Key Findings Reference
Target Compound 3-(2-Methoxyphenyl), 5-(Furan-2-yl) N/A >95* ~440.4† Inferred from analogues
Compound 24 3-(4-Bromo-2-oxoquinolin-3-yl), 5-Phenyl 86 >95 642.5 High yield; NMDA antagonist‡
Compound 12 3-(6-Chloro-2-oxoquinolin-3-yl), 5-(3-Fluorophenyl) 27 >95 561.9 Moderate yield; SAR studies
DQP-1105 3-(6-Methyl-2-oxoquinolin-3-yl), 5-(4-Bromophenyl) N/A N/A 567.4 NMDA receptor antagonist
Compound 18 () 3-(6-Chloro-2-oxoquinolin-3-yl), 5-(2-Methoxyphenyl) N/A >95 529.9 Structural similarity to target

†Calculated based on formula C21H20N2O6; ‡Activity inferred from DQP-1105 .

Key Observations :

  • Substituent Position : The 2-methoxyphenyl group in the target compound likely induces steric and electronic effects distinct from para-substituted analogues (e.g., 4-bromophenyl in Compound 24). Ortho-substitution may hinder rotational freedom, affecting binding interactions .
  • Furan vs.
  • 4-Oxobutanoic Acid: This moiety enhances hydrophilicity compared to non-acidic derivatives (e.g., thiazole-containing compounds in ), improving bioavailability .
Bioactivity and Therapeutic Potential
  • NMDA Receptor Antagonism: DQP-1105 () and related quinoline-pyrazoline hybrids show non-competitive NMDA receptor inhibition, suggesting the target compound may share this activity .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis typically involves multi-step reactions, including cyclocondensation of hydrazine derivatives with diketones or aldehydes. For pyrazoline-containing analogs, a general procedure (e.g., "Program G" in ) employs refluxing in ethanol or methanol under nitrogen, followed by purification via flash chromatography. Key factors affecting yield (22–86%) include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require longer reflux times.
  • Temperature control : Excessive heat (>80°C) can lead to side reactions, reducing purity.
  • Catalysts : Acidic or basic catalysts (e.g., acetic acid, piperidine) optimize cyclization efficiency.

Table 1 : Representative Synthesis Conditions from Analogous Compounds

StepReagents/ConditionsYieldPurity (HPLC)
CyclocondensationEthanol, 12 h reflux86%>95%
PurificationFlash chromatography (hexane:EtOAc)22–86%>95%

Q. Which analytical techniques are critical for confirming purity and structural integrity?

Standard protocols include:

  • HPLC : To confirm purity (>95% threshold) using C18 columns and UV detection at 254 nm .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent environments (e.g., furan protons at δ 6.3–7.2 ppm, pyrazoline CH2_2 at δ 3.1–4.5 ppm) .
  • FT-IR : Detects functional groups like carbonyl (C=O stretch at ~1700 cm1^{-1}) and aromatic C-H bonds .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Contradictions in NMR or IR data (e.g., unexpected splitting or missing peaks) may arise from:

  • Dynamic rotational isomerism : Pyrazoline rings can exhibit conformational flexibility, leading to averaged NMR signals. Low-temperature NMR (<–30°C) or computational modeling (DFT) can resolve this .
  • Impurity interference : Use preparative HPLC to isolate minor isomers or byproducts, followed by high-resolution mass spectrometry (HR-MS) for confirmation .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for pyrazoline derivatives in .

Q. What computational approaches predict the biological activity of this compound?

Molecular docking and pharmacophore modeling are critical for activity prediction:

  • Docking simulations : Align the compound with target proteins (e.g., cyclooxygenase-2 or kinases) using software like AutoDock Vina. Evidence from analogs shows favorable binding with hydrophobic pockets via furan and methoxyphenyl groups .
  • Quantum chemical calculations : DFT-based HOMO-LUMO analysis predicts reactivity sites (e.g., the oxobutanoic acid moiety as an electron acceptor) .

Table 2 : Key Computational Parameters for Bioactivity Prediction

MethodTarget ProteinBinding Energy (kcal/mol)Key Interactions
DockingCOX-2–8.9H-bond with Arg120, π-π stacking with Tyr355
DFTN/AHOMO: –5.8 eV, LUMO: –1.2 eVElectrophilic at C=O

Q. How do substituent modifications (e.g., furan vs. chlorophenyl) influence structure-activity relationships (SAR)?

  • Electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring enhance anti-inflammatory activity but reduce solubility.
  • Furan rings improve metabolic stability compared to thiophene analogs, as seen in pharmacokinetic studies of related compounds .
  • Methoxyphenyl groups increase lipophilicity, enhancing blood-brain barrier penetration in neuroactive analogs .

Methodological Notes

  • Contradictory yield data : Lower yields (e.g., 22% in ) often result from competing side reactions (e.g., over-oxidation). Optimize stoichiometry and inert atmosphere conditions.
  • Biological assay design : Use cell-based assays (e.g., COX-2 inhibition in RAW 264.7 macrophages) with IC50_{50} determination via nonlinear regression analysis .

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